

# Discovery and history of L-alanyl-L-threonine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-alanyl-L-threonine*

Cat. No.: *B1353569*

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An In-Depth Technical Guide to **L-alanyl-L-threonine**

## Introduction

**L-alanyl-L-threonine** is a dipeptide composed of the amino acids L-alanine and L-threonine, linked by a peptide bond. While not the subject of a singular, notable discovery, its existence and synthesis are a result of the broader advancements in peptide chemistry. This guide provides a comprehensive overview of its discovery, synthesis, and known properties, intended for researchers, scientists, and professionals in drug development.

## Discovery and History

The history of **L-alanyl-L-threonine** is intrinsically linked to the discovery and understanding of its constituent amino acids and the development of peptide synthesis methodologies.

- **L-Alanine and L-Threonine:** L-alanine, a non-essential amino acid, was first isolated in 1879. L-threonine, an essential amino acid, was discovered much later in 1936 by William Cumming Rose.<sup>[1]</sup> This latter discovery was crucial as it completed the roster of the 20 common proteinogenic amino acids.
- **Peptide Synthesis:** The early 20th century saw the pioneering work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycyl-glycine. However, the synthesis of longer and more complex peptides remained a significant challenge. The breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technique that revolutionized the field and for which he was awarded the Nobel Prize in Chemistry in 1984.

The synthesis of a simple dipeptide like **L-alanyl-L-threonine** is now considered a routine procedure in peptide chemistry, readily achievable through well-established methods like SPPS or solution-phase synthesis. Its formal characterization in scientific literature includes studies on its crystal structure, which confirmed its molecular conformation.

## Physicochemical Properties

The fundamental properties of **L-alanyl-L-threonine** are summarized in the table below, with data sourced from publicly available chemical databases.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	190.19 g/mol
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
CAS Number	24032-50-6
Appearance	White crystalline solid (predicted)
Solubility	Soluble in water
pKa (predicted)	pKa <sub>1</sub> : 3.1 (carboxyl), pKa <sub>2</sub> : 8.0 (amino)

## Experimental Protocols

The following section details a representative protocol for the chemical synthesis of **L-alanyl-L-threonine** using Fmoc-based solid-phase peptide synthesis (SPPS).

### Solid-Phase Synthesis of L-alanyl-L-threonine

This protocol is a standard procedure and can be adapted for manual or automated synthesis.

Materials:

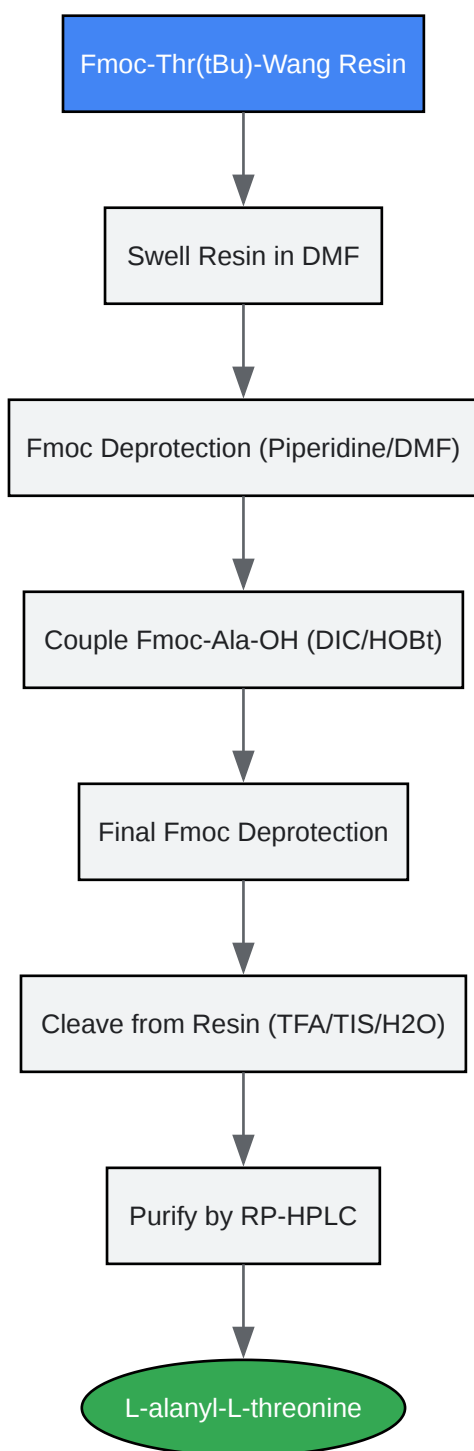
- Fmoc-L-Thr(tBu)-Wang resin

- Fmoc-L-Ala-OH
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dipeptidyl peptidase IV (DPP-IV)
- Water

Procedure:

- Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add a 20% solution of piperidine in DMF to the resin.
  - Agitate for 20 minutes to remove the Fmoc protecting group from the threonine residue.
  - Drain the solution and wash the resin thoroughly with DMF and then DCM.
- Coupling of L-Alanine:
  - Dissolve Fmoc-L-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

- Add the activation mixture to the deprotected resin.
- Agitate for 2 hours at room temperature to facilitate the coupling of L-alanine to the threonine residue.
- Drain the reaction mixture and wash the resin with DMF and DCM.
- Final Fmoc Deprotection:
  - Repeat step 2 to remove the Fmoc group from the newly added alanine residue.
- Cleavage and Deprotection:
  - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  - Add the cleavage cocktail to the resin and agitate for 2 hours. This step cleaves the dipeptide from the resin and removes the tBu protecting group from the threonine side chain.
  - Filter the resin and collect the filtrate containing the crude **L-alanyl-L-threonine**.
- Purification:
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide and decant the ether.
  - Dissolve the peptide in water and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
  - Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.



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Fig. 1: Solid-Phase Peptide Synthesis Workflow

## Biological and Physiological Context

Direct experimental data on the specific biological activities of **L-alanyl-L-threonine** is limited. However, its physiological role can be inferred from the functions of its constituent amino acids.

- **L-Alanine:** Plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for gluconeogenesis.
- **L-Threonine:** An essential amino acid, L-threonine is a key component of many proteins and is involved in the synthesis of other amino acids, such as glycine and serine.[2] Its hydroxyl group makes it a site for post-translational modifications like phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.

Given that dipeptides can be absorbed in the intestine via peptide transporters, **L-alanyl-L-threonine** could potentially serve as a more efficiently absorbed source of these two amino acids.

## Potential Involvement in Signaling Pathways

As L-threonine is a substrate for protein kinases, any biological process involving threonine phosphorylation could potentially be influenced by the availability of L-threonine derived from **L-alanyl-L-threonine**. One such fundamental pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.



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Fig. 2: MAPK/ERK Signaling Pathway

## Conclusion

**L-alanyl-L-threonine** is a simple dipeptide whose scientific importance lies not in a unique discovery but in its representation of the routine and powerful capabilities of modern peptide chemistry. While specific biological data for this dipeptide is sparse, its constituent amino acids are fundamental to numerous physiological processes. Future research may explore the potential of **L-alanyl-L-threonine** in specialized nutrition, as a research tool, or in drug delivery

applications, leveraging its potential for efficient transport and delivery of L-alanine and L-threonine.

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## References

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- To cite this document: BenchChem. [Discovery and history of L-alanyl-L-threonine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353569#discovery-and-history-of-l-alanyl-l-threonine]

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